Deferasirox Ethyl Ester

Overview

Description

Deferasirox Ethyl Ester is a derivative of deferasirox, an oral iron chelator primarily used to treat chronic iron overload in patients receiving long-term blood transfusions. This compound is designed to bind excess iron in the body, forming a stable complex that is excreted, thereby reducing iron toxicity.

Mechanism of Action

Target of Action

Deferasirox Ethyl Ester is an iron chelator . Its primary target is the excess iron in the body . Iron is essential for various biological processes, including cell replication, metabolism, and growth . An overload of iron can lead to toxicity and damage to organs such as the heart or liver .

Mode of Action

This compound works by binding to the excess iron in the body . Specifically, it binds to trivalent (ferric) iron, for which it has a strong affinity . Two molecules of this compound are capable of binding to one atom of iron . This binding forms a stable complex .

Biochemical Pathways

The binding of this compound to iron leads to the formation of a stable complex . This complex is then eliminated from the body, primarily through the kidneys . This process helps to remove the excess iron from the body, thereby reducing iron overload .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is orally active , and after administration, it enters the bloodstream where it binds to iron . The metabolism of this compound is mainly through glucuronidation, with a minor part (about 8%) metabolized by cytochrome P450 . The formed complex of this compound and iron is primarily excreted through the feces .

Result of Action

The binding of this compound to iron and the subsequent formation of a stable complex leads to the reduction of iron overload in the body . This action helps to prevent potential damage to organs such as the heart or liver that can be caused by excess iron . In addition, this compound has shown antiproliferative activity against certain types of cancer cells, such as pancreatic cancer cells, in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion . Furthermore, the efficacy of this compound can be affected by the patient’s health status, such as the function of their kidneys and liver . It is also important to note that the bioavailability of this compound can be affected by food, and it is recommended to be taken at least 30 minutes before food .

Biochemical Analysis

Biochemical Properties

Deferasirox Ethyl Ester, like its parent compound Deferasirox, is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . This binding interaction plays a crucial role in biochemical reactions, particularly in the process of iron chelation . Although Deferasirox has very low affinity for zinc and copper, there are variable decreases in the serum concentration of these trace metals after the administration of Deferasirox .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit pancreatic cancer cell proliferation in a dose-dependent manner . In another study, Deferasirox was found to ameliorate neuronal damage in hemorrhagic stroke models .

Molecular Mechanism

The molecular mechanism of action of this compound involves the binding of two molecules of Deferasirox to one atom of iron . This binding forms a stable complex which is then eliminated via the kidneys . This mechanism allows Deferasirox to effectively treat iron toxicity by binding trivalent (ferric) iron .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research on Deferasirox has shown that it has a long half-life (t1/2, 11–19 h), allowing for a once-daily oral regimen . This suggests that this compound may also exhibit similar temporal effects.

Dosage Effects in Animal Models

In animal models, Deferasirox has been shown to suppress xenograft tumor growth without serious side effects . Specific studies on the dosage effects of this compound in animal models are currently limited.

Metabolic Pathways

The main metabolic pathway of Deferasirox involves glucuronidation by uridine diphosphate glucuronosyltransferase (UGT), with a residual 6% of the prodrug metabolized by cytochrome P450 (CYP) 1A1 and 2D66 .

Transport and Distribution

After absorption, Deferasirox reaches maximum plasma concentration (Tmax) 1–4 h post-dose . The majority (84%) of Deferasirox and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) ; the remaining 8% is excreted in the urine .

Subcellular Localization

While specific studies on the subcellular localization of this compound are currently limited, research on Deferasirox has shown that it is highly lipophilic and bound almost exclusively to serum albumin . This suggests that this compound may also exhibit similar subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deferasirox Ethyl Ester can be synthesized from deferasirox through esterification. The process typically involves reacting deferasirox with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Esterification: Deferasirox is reacted with ethanol in the presence of an acid catalyst.

Purification: The reaction mixture is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for pharmaceutical use.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the ester group under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, potentially altering the ester group.

Substitution: Substituted derivatives where the ester group is replaced by other functional groups.

Scientific Research Applications

Deferasirox Ethyl Ester has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and related reactions.

Biology: Investigated for its potential to chelate iron in biological systems, aiding in the study of iron metabolism.

Medicine: Explored for its therapeutic potential in treating iron overload conditions and its effects on cellular iron homeostasis.

Industry: Utilized in the development of iron chelation therapies and related pharmaceutical formulations.

Comparison with Similar Compounds

Deferasirox: The parent compound, primarily used for iron chelation.

Deferiprone: Another oral iron chelator with a different chemical structure.

Deferoxamine: An injectable iron chelator used for acute iron toxicity.

Uniqueness: Deferasirox Ethyl Ester is unique due to its ester functional group, which may influence its pharmacokinetic properties and bioavailability compared to deferasirox. This modification can potentially enhance its therapeutic efficacy and reduce side effects.

Biological Activity

Deferasirox Ethyl Ester (DEE) is a derivative of deferasirox, an oral iron chelator primarily utilized in the treatment of chronic iron overload, particularly in patients undergoing long-term blood transfusions. This article explores the biological activity of DEE, focusing on its mechanism of action, pharmacokinetics, cellular effects, and clinical efficacy based on diverse research findings.

Target and Mode of Action

DEE functions as a tridentate ligand , binding to ferric iron (Fe³⁺) with high affinity in a 2:1 ratio. This binding leads to the formation of stable iron-chelator complexes, facilitating the excretion of excess iron from the body through fecal routes . The compound's ability to sequester iron is crucial in preventing iron-induced toxicity and organ damage.

Biochemical Pathways

The primary metabolic pathway for DEE involves glucuronidation , which is mediated by uridine diphosphate glucuronosyltransferases (UGTs). Approximately 84% of the administered dose is excreted via feces, while renal excretion is minimal (about 8%) . DEE exhibits a half-life ranging from 8 to 16 hours, supporting once-daily dosing regimens .

Pharmacokinetics

Absorption and Distribution

DEE is characterized by an absolute bioavailability of approximately 70% when administered orally. It reaches maximum plasma concentration (Tmax) within 1 to 4 hours post-dose . The compound is highly protein-bound (around 99%), primarily to serum albumin, which influences its distribution and therapeutic efficacy .

Metabolism

The metabolism of DEE is predominantly hepatic, with minor contributions from cytochrome P450 enzymes. The glucuronidation process plays a significant role in its pharmacokinetics, impacting both efficacy and safety profiles .

Cellular Effects

Inhibition of Cancer Cell Proliferation

Research has demonstrated that DEE exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that DEE can inhibit pancreatic cancer cell proliferation in a dose-dependent manner. In vitro studies have shown that DEE has comparable cytotoxicity to doxorubicin against liver cancer cell lines . Additionally, DEE has been observed to have synergistic effects when combined with established chemotherapeutic agents such as docetaxel and sorafenib .

Clinical Efficacy

Case Studies and Clinical Trials

Several clinical studies highlight the efficacy of DEE in managing iron overload conditions. For example, the ESCALATOR study , involving patients with beta-thalassemia major, reported a significant treatment success rate of 57% after one year of treatment with DEE at doses adjusted based on serum ferritin levels. The mean reduction in liver iron concentration (LIC) was noted to be 3.4 mg Fe/g dry weight after one year .

| Study | Population | Dose (mg/kg/day) | Mean Reduction in LIC (mg Fe/g dw) | Success Rate (%) |

|---|---|---|---|---|

| ESCALATOR Study | Beta-thalassemia patients | 20-30 | 3.4 | 57 |

| Phase II Study | Patients with transfusion-related | 20-30 | 3.0 | Not specified |

| MDS Trial | Myelodysplastic syndrome patients | 18-23 | -23% serum ferritin | Not specified |

Adverse Effects

Common adverse effects associated with DEE include gastrointestinal disturbances, skin rashes, and non-progressive increases in serum creatinine levels. Most adverse events are mild to moderate and typically resolve without necessitating discontinuation of therapy .

Properties

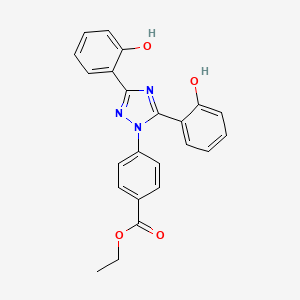

IUPAC Name |

ethyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-2-30-23(29)15-11-13-16(14-12-15)26-22(18-8-4-6-10-20(18)28)24-21(25-26)17-7-3-5-9-19(17)27/h3-14,27-28H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCPWOQZLXYJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201530-79-2 | |

| Record name | Deferasirox ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEFERASIROX ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLJ6Y6W4KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the origin of Deferasirox Ethyl Ester and how can it be synthesized?

A1: this compound (2) is a related substance of Deferasirox (1), observed during the process development of the drug. It is formed as an impurity during the synthesis of Deferasirox. Researchers were able to intentionally synthesize this compound, along with other impurities, to facilitate their characterization and develop analytical methods for their detection. [, ]

Q2: Are there analytical methods to identify and quantify this compound?

A2: Yes, researchers developed and optimized analytical methods for the detection and quantification of this compound. These methods are crucial to ensure the quality and purity of Deferasirox during its manufacturing process. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.